

Spectroscopic Profile of 3-Butyl-1,3-oxazinan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Butyl-1,3-oxazinan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-Butyl-1,3-oxazinan-2-one**. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of data extrapolated from the parent compound, 1,3-oxazinan-2-one, and predicted values based on established spectroscopic principles. The information herein serves as a foundational resource for the characterization and analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

3-Butyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered 1,3-oxazinanane ring substituted with a butyl group at the nitrogen atom (N-3) and a carbonyl group at the C-2 position. The spectroscopic analysis of this molecule is crucial for its identification, purity assessment, and structural elucidation. The primary analytical techniques covered in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted and extrapolated spectroscopic data for **3-Butyl-1,3-oxazinan-2-one**.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.45	t	2H	O-CH ₂ -CH ₂ (C6)
~ 3.20	t	2H	N-CH ₂ -CH ₂ (C4)
~ 3.15	t	2H	N-CH ₂ -(CH ₂) ₂ -CH ₃
~ 1.95	p	2H	CH ₂ -CH ₂ -CH ₂ (C5)
~ 1.55	sextet	2H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 1.35	sextet	2H	N-(CH ₂) ₂ -CH ₂ -CH ₃
~ 0.90	t	3H	N-(CH ₂) ₃ -CH ₃

t = triplet, p = pentet, sextet

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 155.0	C=O (C2)
~ 67.0	O-CH ₂ (C6)
~ 45.0	N-CH ₂ (C4)
~ 48.0	N-CH ₂ -(CH ₂) ₂ -CH ₃
~ 29.0	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 25.0	CH ₂ -CH ₂ -CH ₂ (C5)
~ 20.0	N-(CH ₂) ₂ -CH ₂ -CH ₃
~ 13.8	N-(CH ₂) ₃ -CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960-2850	Strong	C-H stretch (alkyl)
~ 1680	Strong	C=O stretch (cyclic carbamate)
~ 1250	Strong	C-N stretch
~ 1100	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio	Relative Intensity (%)	Assignment
157	Moderate	[M] ⁺ (Molecular Ion)
114	High	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
100	High	[M - C ₄ H ₉] ⁺ (Loss of butyl radical)
57	High	[C ₄ H ₉] ⁺ (Butyl cation)
41	Moderate	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-Butyl-1,3-oxazinan-2-one**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a standard pulse sequence (e.g., zg30).
- Set the spectral width to cover the range of -2 to 12 ppm.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the data with an exponential line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - Process the data with an exponential line broadening of 1-2 Hz.

IR Spectroscopy

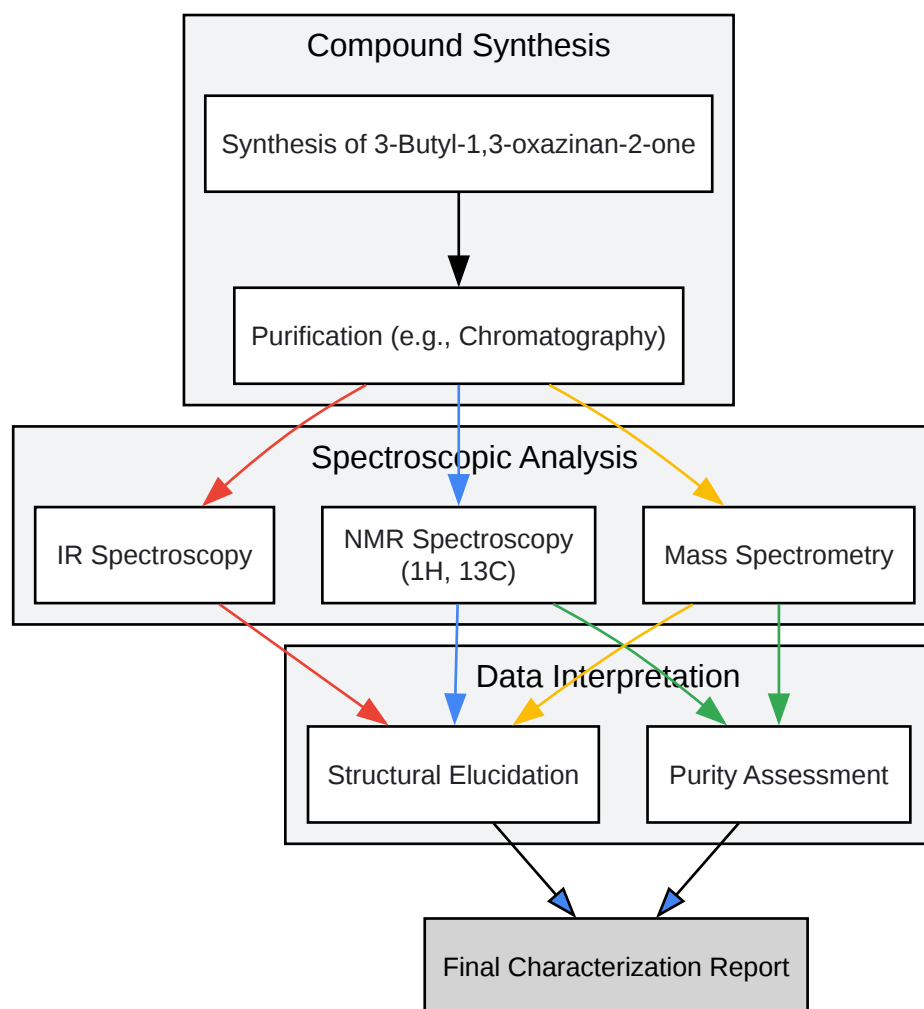
- Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Perform a background scan of the empty sample compartment or the pure KBr pellet before scanning the sample.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program to separate the compound from any impurities.
 - The EI source energy is typically set to 70 eV.
 - Scan a mass range of m/z 40 to 400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like **3-Butyl-1,3-oxazinan-2-one**.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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